molecular formula C42H44N4O8 B611790 dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate CAS No. 94238-24-1

dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate

Cat. No.: B611790
CAS No.: 94238-24-1
M. Wt: 732.83
InChI Key: VTMVQLSZTQAYOV-WKGWVRGVSA-N
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Description

Dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate, also known as Verteporfin, is a synthetic compound primarily used in photodynamic therapy. It is a benzoporphyrin derivative and functions as a photosensitizer. Verteporfin is activated by light in the presence of oxygen, leading to the generation of reactive oxygen species that can damage cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verteporfin involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the porphyrin ring system, followed by the introduction of various substituents to achieve the desired chemical structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of Verteporfin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Verteporfin undergoes various chemical reactions, including:

    Oxidation: Verteporfin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Verteporfin has a wide range of scientific research applications, including:

    Chemistry: Used as a photosensitizer in various photochemical reactions.

    Biology: Employed in studies involving cellular damage and repair mechanisms.

    Medicine: Primarily used in photodynamic therapy for the treatment of macular degeneration and other conditions.

    Industry: Utilized in the development of new photodynamic therapy techniques and related technologies.

Mechanism of Action

Verteporfin exerts its effects through a photodynamic mechanism. Upon activation by light, it generates reactive oxygen species, such as singlet oxygen, which can cause damage to cellular components like membranes, proteins, and nucleic acids. This leads to cell death, making it effective in targeting abnormal cells in medical treatments.

Comparison with Similar Compounds

Similar Compounds

    Lemuteporfin: Another benzoporphyrin derivative used in photodynamic therapy.

    Photofrin: A different type of photosensitizer used in similar medical applications.

Uniqueness

Verteporfin is unique due to its specific chemical structure, which allows for efficient light absorption and reactive oxygen species generation. This makes it particularly effective in photodynamic therapy compared to other photosensitizers.

Properties

CAS No.

94238-24-1

Molecular Formula

C42H44N4O8

Molecular Weight

732.83

IUPAC Name

dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate

InChI

InChI=1S/C42H44N4O8/c1-10-24-21(2)30-18-35-28-14-11-27(40(49)53-8)39(41(50)54-9)42(28,5)36(46-35)20-31-23(4)26(13-16-38(48)52-7)34(45-31)19-33-25(12-15-37(47)51-6)22(3)29(44-33)17-32(24)43-30/h10,14,17-20,43-44H,1,11-13,15-16H2,2-9H3

InChI Key

VTMVQLSZTQAYOV-WKGWVRGVSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CCC(=C(C64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)OC)C)CCC(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

benzoporphyrin derivative Ring A -1,4-diene;  BPD-A-1,4-diene;  VWN38241;  VWN-38241;  VWN 38241; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate

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